molecular formula C22H28ClN3OS B2832757 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1052529-56-2

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No. B2832757
CAS RN: 1052529-56-2
M. Wt: 418
InChI Key: GYUPCMKBIUDSOZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, including thiazolines and imidazolines, from related chemical structures. For instance, Sedlák et al. (2003) demonstrated cyclisation reactions yielding 5,5-dimethyl-2-phenylimidazolin-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones from substituted 2-benzoylamino-2-methyl-thiopropanamides. These compounds are of interest due to their potential biological activities, including herbicidal and anticonvulsive properties (Sedlák, Drabina, & Hanusek, 2003).

Antiviral Activity

Luo et al. (2012) discussed the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation. The study highlighted the potential of these compounds in exhibiting weak to good anti-Tobacco mosaic virus (TMV) activity, pointing to the relevance of such compounds in antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors against steel in an acidic solution. These derivatives provided higher inhibition efficiencies and stability against steel corrosion compared to previously reported compounds, suggesting their application in material science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Synthesis of Phosphonates and Phosphinic Diamide Derivatives

Abdou et al. (2016) studied the phosphorylation of specific compounds to yield thiazolobenzimidazol-3-oxoprop-1-enyl-phosphonate and phosphonic diamides. These reactions showcase the utility of such compounds in the development of novel chemical entities with potential pharmacological activities (Abdou, Shaddy, & Khidre, 2016).

Generation of Structurally Diverse Libraries

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights the chemical versatility and potential for discovering novel molecules with various biological activities (Roman, 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-17-10-12-19-20(16-17)27-22(23-19)25(15-7-14-24(2)3)21(26)13-11-18-8-5-4-6-9-18;/h4-6,8-10,12,16H,7,11,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUPCMKBIUDSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.